2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one
Overview
Description
2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the quinazolinone family, characterized by a fused ring system that includes a quinazoline core. The presence of trifluoromethyl groups and a tetrahydrofuran moiety adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions are employed to form the quinazoline core.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Tetrahydrofuran Moiety: This step involves the use of tetrahydrofuran derivatives and suitable coupling agents to attach the tetrahydrofuran moiety to the quinazoline core.
Final Modifications: Additional steps may include methylation and other functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the quinazoline core or the tetrahydrofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2,7,7-trimethyl-1-(tetrahydro-2-furanylmethyl)-4,4-bis(difluoromethyl)-4,6,7,8-tetrahydro-5(1H)-quinazolinone
- 2,7,7-trimethyl-1-(tetrahydro-2-furanylmethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-5(1H)-quinazoline
Uniqueness
The unique combination of trifluoromethyl groups and the tetrahydrofuran moiety in 2,7,7-Trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one distinguishes it from similar compounds
Properties
IUPAC Name |
2,7,7-trimethyl-1-(oxolan-2-ylmethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F6N2O2/c1-10-25-16(17(19,20)21,18(22,23)24)14-12(7-15(2,3)8-13(14)27)26(10)9-11-5-4-6-28-11/h11H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJLAHPPZSVFOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C2=C(N1CC3CCCO3)CC(CC2=O)(C)C)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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